REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[Br:11][C:12]1[C:13]([NH2:20])=[C:14]([NH2:19])[CH:15]=[C:16]([Br:18])[CH:17]=1.C>[OH-].[Na+]>[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[C:14]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:19]2 |f:3.4|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=C(C1)Br)N)N
|
Name
|
solid
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the pale brown shiny solid collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOH (20 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 264 mg (55%)
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
Pale yellow needles slowly formed in the solution
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with 20 mL of H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (0.1 torr, 78° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2NC(C(NC2=CC(=C1)Br)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |